molecular formula C13H18O B14073836 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-YL)but-3-EN-2-one

4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-YL)but-3-EN-2-one

Cat. No.: B14073836
M. Wt: 190.28 g/mol
InChI Key: UWWCASOGCPOGJP-UHFFFAOYSA-N
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Description

It is a pale yellow oil that is soluble in chloroform, dichloromethane, ethyl acetate, and ethanol . This compound is notable for its structural similarity to β-ionone, a key component in the biosynthesis of carotenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one typically involves the dehydrogenation of β-ionone. The reaction is carried out under controlled conditions to ensure the selective removal of hydrogen atoms, resulting in the formation of the conjugated diene system .

Industrial Production Methods

Industrial production of this compound often employs catalytic dehydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from β-ionone. The reaction is conducted at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one is unique due to its conjugated diene system, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other related compounds and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one

InChI

InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3

InChI Key

UWWCASOGCPOGJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=O)C

Origin of Product

United States

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